- Synthesis of tonghaosu analogs, Chinese Journal of Chemistry, 2009, 27(1), 16-18
Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)
3-(furan-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Furan-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-Furan-2-yl-propionic acid
- 2-Furanpropanoic acid
- Furan-2-propionic acid
- 2-Furanpropionic acid
- XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- 971V0W009H
- Furfuryl-essigsaure
- 3-(2-Furyl)propoinic acid
- 3-Furan-2-ylpropanoic acid
- 3-(2-furyl) propionic acid
- 3-(2-furanyl)propanoic acid
- 3-(Fur-2-yl)propanoic acid
- 3-(2-Furyl)propano
- 2-Furanpropionic acid (6CI, 7CI, 8CI)
- 3-Furan-2-ylpropionic acid
- β-(2-Furyl)propionic acid
- .BETA.-(2-FURYL)PROPIONIC ACID
- DTXSID70239446
- DTXCID90161937
- 3-(furan-2-yl)propanoicacid
- 3-(2-furyl)propanoicacid
- 6O5
- F1901-0149
- PS-4963
- J-800048
- 3-(2-Furyl)propanoic acid #
- NS00039570
- DB-025951
- EN300-11243
- MFCD00005346
- BBL027515
- SB61044
- 2-Furanpropanoic acid, 2-Furanpropionic acid
- 3-(2-Furyl)propionic acid, 97%
- BETA-(2-FURYL)PROPIONIC ACID
- MB605
- STK801962
- Q27271947
- AKOS000206873
- CS-0155529
- UNII-971V0W009H
- SY109540
- EINECS 213-298-4
- 935-13-7
- HMS1686I17
- SCHEMBL236223
- J-640046
- 3-(furan-2-yl)propanoic acid
-
- MDL: MFCD00005346
- Inchi: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- InChI Key: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- SMILES: O=C(CCC1=CC=CO1)O
Computed Properties
- Exact Mass: 140.04700
- Monoisotopic Mass: 140.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 50.4
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Solid
- Density: 1.2127 (rough estimate)
- Melting Point: 56-60 °C
- Boiling Point: 229
- Flash Point: 103 °C
- Refractive Index: 1.4638 (estimate)
- PSA: 50.44000
- LogP: 1.29680
- Solubility: Not determined
3-(furan-2-yl)propanoic acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S37/39-S26-S39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
- Risk Phrases:R37/38; R41
3-(furan-2-yl)propanoic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-(furan-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011752-250mg |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 011752-1g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 011752-5g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 5g |
£79.00 | 2022-03-01 | |
| Fluorochem | 011752-25g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 25g |
£355.00 | 2022-03-01 | |
| AstaTech | 68597-1/G |
3-(2-FURYL)PROPIONIC ACID |
935-13-7 | 95% | 1g |
$23 | 2023-09-16 | |
| AstaTech | 68597-5/G |
3-(2-FURYL)PROPIONIC ACID |
935-13-7 | 95% | 5g |
$86 | 2023-09-16 | |
| AstaTech | 68597-25/G |
3-(2-FURYL)PROPIONIC ACID |
935-13-7 | 95% | 25g |
$315 | 2023-09-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F838569-25g |
3-(2-Furyl)propanoic acid |
935-13-7 | 98% | 25g |
2,616.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667730-5G |
3-(furan-2-yl)propanoic acid |
935-13-7 | 5g |
¥2322.07 | 2023-11-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ063-250mg |
3-(furan-2-yl)propanoic acid |
935-13-7 | 98% | 250mg |
197CNY | 2021-05-08 |
3-(furan-2-yl)propanoic acid Production Method
Production Method 1
Production Method 2
- Heteroaromatic side-chain analogs of pregabalin, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides, Journal of the American Chemical Society, 2011, 133(4), 796-807
Production Method 5
- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction, Tetrahedron Letters, 1990, 31(42), 5981-4
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
- Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles, ACS Catalysis, 2023, 13(6), 3520-3531
Production Method 7
- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment, Journal of Controlled Release, 2023, 361, 334-349
Production Method 8
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives, Scientific Reports, 2017, 7(1), 1-8
Production Method 10
- Dissociative cycloelimination, a new selenium based pericyclic reaction, Chemical Communications (Cambridge, 2001, (23), 2448-2449
Production Method 11
- Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicators, Chemistry - A European Journal, 2006, 12(34), 8798-8812
Production Method 12
- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals, Green Energy & Environment, 2022, 7(5), 957-964
Production Method 13
- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide, Chemical Communications (Cambridge, 2005, (7), 936-938
Production Method 14
- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism, Angewandte Chemie, 2014, 53(30), 7785-7788
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water, Synthetic Communications, 2012, 42(6), 893-904
Production Method 16
- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451
Production Method 17
1.2 Solvents: Chloroform ; 48 h, rt
- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles, Organic Letters, 2006, 8(3), 403-406
Production Method 18
- Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoates, Journal of the Chemical Society, 1993, (10), 1941-5
Production Method 19
- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
Production Method 20
3-(furan-2-yl)propanoic acid Raw materials
- (E)-3-(2-furyl)prop-2-enoic acid
- propanedioic acid
- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-
- 3-(furan-2-yl)propan-1-ol
- 2-FURANACRYLIC ACID, SODIUM SALT
- 2-Hydroxyethyl acrylate
- 3-(furan-2-yl)propanoic acid
- N-Isopropylacrylamide
- 2-Furanepropanoic acid ethyl ester
- Glycerol
- 1-methyl-1H-pyrrole-2-carboxylic acid
- Ethylene Oxide
- (2E)-3-(furan-2-yl)prop-2-enoic acid
3-(furan-2-yl)propanoic acid Preparation Products
3-(furan-2-yl)propanoic acid Suppliers
3-(furan-2-yl)propanoic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(furan-2-yl)propanoic acid
Introduction to 3-(furan-2-yl)propanoic acid (CAS No. 935-13-7)
3-(furan-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 935-13-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propenoic acid moiety linked to a furan ring, has garnered attention due to its versatile structural and functional properties. The unique combination of the furan ring and the carboxylic acid group makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The furan-2-yl substituent in 3-(furan-2-yl)propanoic acid contributes to its distinctive chemical behavior, enabling various reactions such as nucleophilic addition and oxidation processes. This feature has been exploited in recent years to develop novel synthetic pathways and functional materials. The compound’s ability to participate in multiple chemical transformations underscores its importance in medicinal chemistry and material science.
In the pharmaceutical industry, 3-(furan-2-yl)propanoic acid has been explored as a precursor for several bioactive compounds. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, inflammation, and metabolic diseases. The furan ring, known for its heterocyclic stability and electronic properties, enhances the binding affinity of molecules to biological targets. Recent studies have highlighted its role in designing potent inhibitors for enzymes involved in disease pathways.
One of the most compelling applications of 3-(furan-2-yl)propanoic acid is in the synthesis of heterocyclic derivatives with pharmaceutical relevance. Researchers have leveraged its reactivity to create novel scaffolds that exhibit improved pharmacokinetic profiles compared to traditional drug molecules. For instance, derivatives of this compound have shown promise in preclinical trials as potential treatments for chronic inflammatory conditions. The carboxylic acid group further facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.
The industrial synthesis of 3-(furan-2-yl)propanoic acid typically involves multi-step organic reactions starting from readily available furan derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods, reducing waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical sector.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 3-(furan-2-yl)propanoic acid’s reactivity and interactions. Molecular modeling studies predict its behavior in complex biological systems, aiding drug design efforts. These computational tools are particularly valuable for identifying potential off-target effects early in the development process, thereby improving safety profiles.
The compound’s role extends beyond pharmaceuticals into materials science, where it serves as a building block for polymers and functional materials. Its ability to form stable heterocyclic structures makes it useful in developing advanced materials with applications ranging from electronics to biodegradable plastics.
As research continues, the applications of 3-(furan-2-yl)propanoic acid are expected to expand further. Collaborative efforts between academia and industry are driving innovation, leading to new synthetic methodologies and therapeutic applications. The compound’s unique structural features ensure its continued relevance in addressing complex challenges across multiple scientific disciplines.
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